Cas no 81569-51-9 (methyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate)

Methyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate is a versatile heterocyclic building block widely used in pharmaceutical and agrochemical synthesis. Its bromo and ester functional groups enable efficient derivatization, facilitating cross-coupling reactions and nucleophilic substitutions. The thiazole core contributes to bioactivity, making it valuable in developing biologically active compounds. This compound exhibits high purity and stability, ensuring reliable performance in synthetic applications. Its structural features allow for precise modifications, supporting the development of novel drug candidates and specialty chemicals. The methyl ester group enhances solubility in organic solvents, simplifying handling in laboratory and industrial settings. This reagent is particularly useful in medicinal chemistry for constructing complex molecular architectures.
methyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate structure
81569-51-9 structure
Product Name:methyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate
CAS No:81569-51-9
MF:C6H6BrNO2S
MW:236.086339473724
MDL:MFCD09998944
CID:708124
PubChem ID:13015616
Update Time:2025-06-08

methyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-bromo-4-methylthiazole-5-carboxylate
    • 5-Thiazolecarboxylicacid, 2-bromo-4-methyl-, methyl ester
    • 5-Thiazolecarboxylicacid,2-bromo-4-methyl-,methylester(9CI)
    • methyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate
    • Methyl 2-bromo-4-methyl-5-thiazolecarboxylate (ACI)
    • 2-Bromo-4-methylthiazole-5-carboxylic acid methyl ester
    • DB-334776
    • CS-0054984
    • EN300-316490
    • BS-29618
    • Methyl2-bromo-4-methylthiazole-5-carboxylate
    • DTXSID80515263
    • MFCD09998944
    • SCHEMBL560326
    • E76200
    • 81569-51-9
    • MDL: MFCD09998944
    • Inchi: 1S/C6H6BrNO2S/c1-3-4(5(9)10-2)11-6(7)8-3/h1-2H3
    • InChI Key: RKVCIABWEOYYOZ-UHFFFAOYSA-N
    • SMILES: O=C(C1=C(C)N=C(Br)S1)OC

Computed Properties

  • Exact Mass: 234.93000
  • Monoisotopic Mass: 234.93026g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 67.4Ų

Experimental Properties

  • PSA: 67.43000
  • LogP: 2.00060

methyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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methyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate Production Method

Production Method 1

Reaction Conditions
Reference
The preparation of thiazole-4- and -5-carboxylates, and an infrared study of their rotational isomers
Barton, Anne; et al, Journal of the Chemical Society, 1982, (1), 159-64

methyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate Raw materials

methyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate Preparation Products

methyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:81569-51-9)methyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate
Order Number:A1091249
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:03
Price ($):325.0
Email:sales@amadischem.com

methyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate Related Literature

Additional information on methyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate

Exploring the Versatile Applications of Methyl 2-Bromo-4-methyl-1,3-thiazole-5-carboxylate (CAS 81569-51-9) in Modern Chemistry

The compound methyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate (CAS 81569-51-9) is a highly functionalized thiazole derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a bromine substituent and ester group, makes it a valuable building block for synthesizing complex heterocyclic compounds. Recent studies highlight its role in developing novel bioactive molecules, particularly in the design of antimicrobial agents and enzyme inhibitors.

In the context of drug discovery, researchers are increasingly exploring methyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate as a precursor for small-molecule therapeutics. The thiazole core is known to exhibit diverse biological activities, and the introduction of a bromo group at the 2-position enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This versatility aligns with current trends in fragment-based drug design, where modular synthesis of target compounds is prioritized.

The agrochemical industry has also recognized the potential of CAS 81569-51-9 in developing next-generation crop protection agents. Thiazole derivatives are frequently employed in pesticide formulations due to their ability to disrupt metabolic pathways in pests. With growing concerns about sustainable agriculture and resistance management, this compound's structural features offer opportunities to create more selective and environmentally friendly alternatives to conventional pesticides.

From a synthetic chemistry perspective, methyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate serves as an excellent example of regioselective functionalization. The presence of both electron-withdrawing (ester) and electron-donating (methyl) groups on the thiazole ring creates distinct electronic environments that can be exploited in directed metalation strategies. This property is particularly valuable in medicinal chemistry optimization campaigns, where precise control over molecular architecture is crucial.

Recent advancements in flow chemistry and continuous manufacturing have further increased the relevance of this compound. Its stability under various reaction conditions makes it suitable for automated synthesis platforms, addressing the pharmaceutical industry's growing demand for high-throughput screening libraries. Moreover, the bromine atom serves as an ideal handle for late-stage diversification, a strategy that has gained prominence in lead compound development.

Environmental considerations surrounding halogenated compounds have prompted investigations into the green chemistry applications of 81569-51-9. Researchers are developing innovative catalytic methods to minimize waste generation during its utilization, aligning with global initiatives for sustainable chemical production. The compound's balanced lipophilicity, as indicated by its logP value, also makes it attractive for formulation scientists working on improved drug delivery systems.

In material science, derivatives of methyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate have shown promise in creating functional polymers with specialized electronic properties. The thiazole ring can contribute to π-conjugated systems, potentially useful in organic electronics and photovoltaic materials. This multidisciplinary applicability demonstrates how CAS 81569-51-9 bridges traditional organic chemistry with cutting-edge technological applications.

Quality control aspects of methyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate production have become increasingly sophisticated, with modern analytical techniques like HPLC-MS and NMR spectroscopy ensuring high purity standards. The compound's well-defined spectroscopic fingerprints facilitate its identification in complex reaction mixtures, supporting its use in combinatorial chemistry approaches. These analytical capabilities are particularly important for regulatory compliance in pharmaceutical manufacturing.

Looking forward, the scientific community continues to uncover new applications for 81569-51-9 through structure-activity relationship studies. Its modular nature allows for systematic exploration of pharmacophore space, while the ester functionality provides opportunities for straightforward prodrug development. As computational chemistry tools become more advanced, in silico screening of this compound's derivatives may reveal additional therapeutic potentials.

The commercial availability of methyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate from multiple chemical suppliers has facilitated its widespread adoption in research laboratories. Standardized synthetic protocols and safety data have been established, making it accessible for both academic and industrial applications. This accessibility, combined with its chemical versatility, ensures that CAS 81569-51-9 will remain a valuable tool in synthetic organic chemistry for years to come.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:81569-51-9)methyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate
A1091249
Purity:99%
Quantity:5g
Price ($):325.0
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